molecular formula C14H10Br2O3 B1331931 Bis(4-bromophenyl)glycolic acid CAS No. 30738-49-9

Bis(4-bromophenyl)glycolic acid

Cat. No.: B1331931
CAS No.: 30738-49-9
M. Wt: 386.03 g/mol
InChI Key: LHCOZCRYTQNSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-bromophenyl)glycolic acid (BBGA) is a brominated phenolic compound that has been used in scientific research for a variety of applications. BBGA is a highly reactive compound that is used in organic synthesis to produce a wide range of organic compounds, including pharmaceuticals, polymers, and dyes. BBGA has also been used as a chemical reagent in biochemical and physiological studies due to its ability to interact with a variety of biomolecules.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Bis(4-bromophenyl)glycolic acid derivatives have been investigated for their potential in antimicrobial and antifungal applications. For instance, a study involved synthesizing a series of compounds derived from bis(4,5-diphenylimidazol-2-yl-phenyl)glycols, which showed notable antimicrobial and antifungal properties (Linga goud, Ramesh, Ashok, & Prabhakar Reddy, 2015).

Photolabile Protecting Group for Aldehydes and Ketones

Another research application involves the synthesis of photolabile protecting groups derived from bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol. These compounds demonstrate stability under acidic and basic conditions and are efficiently cleaved by light, suggesting utility in sensitive chemical processes (Kantevari, Narasimhaji, & Mereyala, 2005).

Polymeric Electrolyte Membrane for Fuel Cells

This compound derivatives have also been used in synthesizing high-molecular-weight fluorinated poly(aryl ether) with a 4-bromophenyl pendant group. The resultant polymers, with excellent thermal, oxidative, and dimensional stability, have potential as polymeric electrolyte membranes in fuel cell applications (Liu, Robertson, Guiver, Shi, Navessin, & Holdcroft, 2006).

Fluorescence Spectroscopy

In fluorescence spectroscopy, bis(ortho- and para-carbonyl)phenyl glycols, related compounds, have been synthesized and characterized. These compounds help in understanding the role of Na+ ions in fluorescence spectroscopy, contributing to the field of analytical chemistry (Tuncer & Erk, 2000).

Safety and Hazards

While specific safety data for Bis(4-bromophenyl)glycolic acid is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Bis(4-bromophenyl)glycolic acid, also known as 2,2-bis(4-bromophenyl)-2-hydroxyacetic acid, is a compound that is often used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the SM coupling reaction . This reaction is a key process in the synthesis of complex organic compounds, and it involves the formation of new carbon–carbon bonds . The downstream effects of this reaction can include the creation of new organic compounds with a wide range of potential applications .

Pharmacokinetics

It’s known that the compound can be analyzed by reverse phase (rp) hplc method . This suggests that the compound has certain properties that allow it to be separated and identified using this technique .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This can lead to the synthesis of a wide range of complex organic compounds .

Properties

IUPAC Name

2,2-bis(4-bromophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O3/c15-11-5-1-9(2-6-11)14(19,13(17)18)10-3-7-12(16)8-4-10/h1-8,19H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCOZCRYTQNSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)(C(=O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184756
Record name Bis(4-bromophenyl)glycolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30738-49-9
Record name 4-Bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30738-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-bromophenyl)glycolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030738499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-bromophenyl)glycolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-bromophenyl)glycolic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.729
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(4-BROMOPHENYL)GLYCOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBP1E0BH2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.